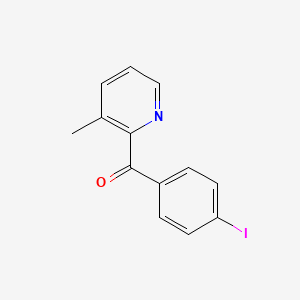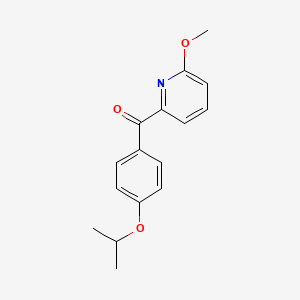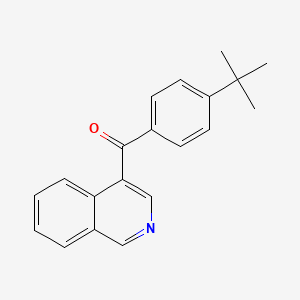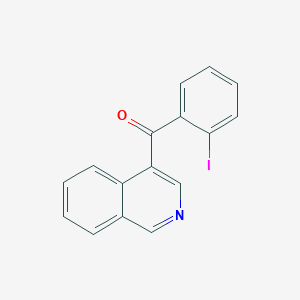
4-(2-Iodobenzoyl)isochinolin
Übersicht
Beschreibung
Synthesis Analysis
Isoquinoline synthesis has been greatly developed recently . A palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization provides isoquinolines in excellent yields . Other efficient approaches for the syntheses of isoquinolines include the reactions of pyrroline-2,3-diones with benzyne .Molecular Structure Analysis
The molecular structure of 4-(2-Iodobenzoyl)isoquinoline consists of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
The general reaction of oxazoles with o-(trimethylsilyl)aryl triflates promoted by potassium fluoride and 18-crown-6-ether at room temperature provides a variety of functionalized isoquinoline compounds in moderate to good yields .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Isochinolinderivate werden aufgrund ihrer vielfältigen pharmakologischen Eigenschaften als vielversprechende Medikamentenkandidaten erkannt. “4-(2-Iodobenzoyl)isochinolin” könnte möglicherweise bei der Synthese neuer Therapeutika eingesetzt werden, insbesondere bei der gezielten Behandlung von Krebszellen oder Erkrankungen des Zentralnervensystems, wie durch Untersuchungen ähnlicher Chinolin-basierter Verbindungen nahegelegt wird .
Farbstoffindustrie
Der strukturelle Baustein des Isochinolins wird auch in der Farbstoffindustrie angewendet. Der Iodsubstituent in “this compound” kann einzigartige elektronische Eigenschaften bieten, wodurch es für die Entwicklung neuer Farbstoffe mit spezifischen Absorptions- und Emissionseigenschaften wertvoll wird .
3. In-Silico-Studien für das Wirkstoffdesign Isochinolinalkaloide wurden mit Hilfe von Computermethoden untersucht, um ihre Bindungsaffinität zu verschiedenen biologischen Zielstrukturen vorherzusagen. “this compound” könnte Gegenstand von In-Silico-Studien sein, um seine potenziellen Wechselwirkungen mit Proteinen oder Enzymen zu untersuchen, die an Krankheitspfaden beteiligt sind .
Synthese chiraler Isochinolinderivate
Chirale Isochinolinderivate haben bedeutende Anwendungen in der medizinischen Chemie. Das Iodatom in “this compound” kann als funktionelle Gruppe für weitere chemische Modifikationen dienen, was zur Synthese chiraler Verbindungen mit potenzieller biologischer Aktivität führt .
Alkaloidsynthese
Isochinoline bilden das Rückgrat vieler natürlicher Alkaloide mit therapeutischen Wirkungen. “this compound” könnte als Vorläufer oder Zwischenprodukt bei der Synthese komplexer Alkaloide verwendet werden .
Antimikrobielle Mittel
Untersuchungen an Isochinolinderivaten haben ein potenzielles antimikrobielles Wirkungsspektrum gezeigt. “this compound” könnte auf seine Wirksamkeit gegen verschiedene mikrobielle Stämme untersucht werden, was zur Entwicklung neuer antimikrobieller Mittel beitragen würde .
Wirkmechanismus
Target of Action
It is known that isoquinolines, a class of compounds to which 4-(2-iodobenzoyl)isoquinoline belongs, are often involved in interactions with various biological targets .
Mode of Action
Isoquinolines typically interact with their targets through various mechanisms, often leading to changes in cellular processes
Biochemical Pathways
Isoquinolines are known to influence several biochemical pathways, but the specific pathways influenced by 4-(2-Iodobenzoyl)isoquinoline remain to be determined .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-(2-Iodobenzoyl)isoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with monoamine oxidase B (MAO-B), an enzyme responsible for the oxidative deamination of monoamine neurotransmitters. 4-(2-Iodobenzoyl)isoquinoline acts as an inhibitor of MAO-B, thereby affecting the metabolism of neurotransmitters such as dopamine and serotonin . Additionally, it has been observed to interact with other proteins involved in cell signaling pathways, further modulating cellular functions.
Cellular Effects
The effects of 4-(2-Iodobenzoyl)isoquinoline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 4-(2-Iodobenzoyl)isoquinoline has been shown to induce apoptosis and inhibit cell proliferation . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering the cellular response to external stimuli.
Molecular Mechanism
At the molecular level, 4-(2-Iodobenzoyl)isoquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its inhibition of MAO-B involves binding to the enzyme’s active site, preventing the oxidation of neurotransmitters . Additionally, 4-(2-Iodobenzoyl)isoquinoline can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Iodobenzoyl)isoquinoline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(2-Iodobenzoyl)isoquinoline remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 4-(2-Iodobenzoyl)isoquinoline vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as neuroprotection and anti-cancer activity . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which toxicity increases significantly.
Metabolic Pathways
4-(2-Iodobenzoyl)isoquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The primary metabolic pathway involves hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted from the body . These metabolic processes influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 4-(2-Iodobenzoyl)isoquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within tissues is influenced by its affinity for certain binding proteins, which facilitate its accumulation in specific organs, such as the brain and liver.
Subcellular Localization
4-(2-Iodobenzoyl)isoquinoline exhibits distinct subcellular localization patterns, which affect its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and other biomolecules . Targeting signals and post-translational modifications play a crucial role in directing 4-(2-Iodobenzoyl)isoquinoline to specific subcellular compartments, thereby influencing its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
(2-iodophenyl)-isoquinolin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10INO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPTMPPVXESKXDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281401 | |
| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-30-8 | |
| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Iodophenyl)-4-isoquinolinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


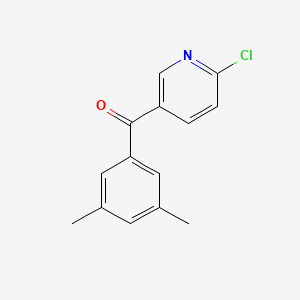
![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)


